ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate
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Overview
Description
Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate is a heterocyclic compound that features a pyrroloazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with suitable amines and aldehydes under reflux conditions can lead to the formation of the desired pyrroloazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloazepine derivatives and related heterocyclic structures, such as:
- Pyrrolopyrazine derivatives
- Pyrrolo[2,3-b]pyrazine derivatives
- Indole derivatives
Uniqueness
Ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate is unique due to its specific substitution pattern and the presence of both amino and cyano groups.
Properties
IUPAC Name |
ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-18-13(17)11-9-6-4-3-5-7-16(9)10(8-14)12(11)15/h2-7,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYKTWOLVHGAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCCN2C(=C1N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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